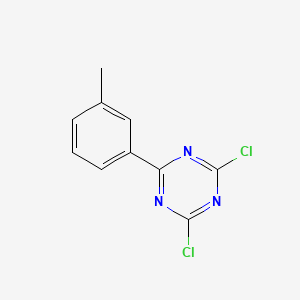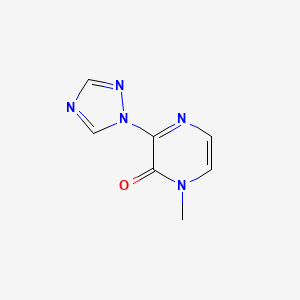
1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features both triazole and pyrazinone rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and nitriles.
Formation of the Pyrazinone Ring: The pyrazinone ring is formed through the cyclization of diamines with carbonyl compounds. This step often requires heating and the presence of a catalyst.
Methylation: The final step involves the methylation of the nitrogen atom in the triazole ring. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to enhance yield and purity. This method allows for better control over reaction conditions and scalability. The use of automated reactors and real-time monitoring can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antifungal, antibacterial, and anticancer agents.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists.
Wirkmechanismus
The mechanism of action of 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H-1,2,4-triazole: Lacks the pyrazinone ring, making it less versatile in certain applications.
3-(1H-1,2,4-triazol-1-yl)pyrazin-2-one: Similar structure but without the methyl group, affecting its reactivity and binding properties.
Uniqueness
1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one is unique due to the combination of the triazole and pyrazinone rings, along with the methyl group. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C7H7N5O |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
1-methyl-3-(1,2,4-triazol-1-yl)pyrazin-2-one |
InChI |
InChI=1S/C7H7N5O/c1-11-3-2-9-6(7(11)13)12-5-8-4-10-12/h2-5H,1H3 |
InChI-Schlüssel |
BWZBBEALJYIPHS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C(C1=O)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B11712875.png)
![Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B11712876.png)
![4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11712883.png)
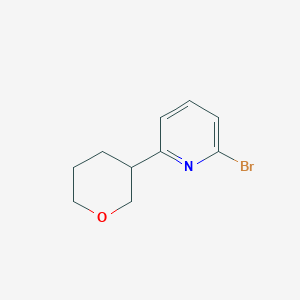
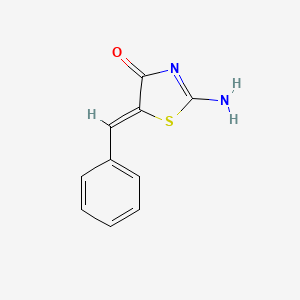
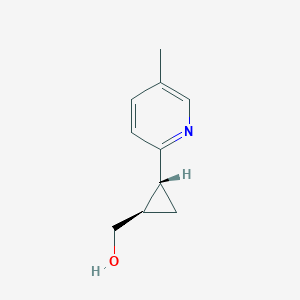
![2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B11712917.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11712925.png)
![1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11712928.png)

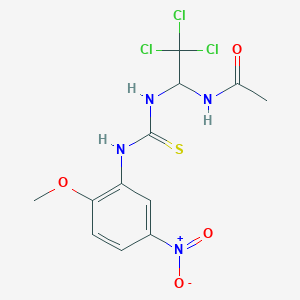
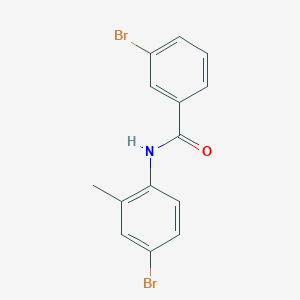
![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11712951.png)
